2-Cyclopropoxy-3-methylaniline CAS 1243392-27-9 chemical properties
2-Cyclopropoxy-3-methylaniline CAS 1243392-27-9 chemical properties
The following technical guide details the chemical properties, synthesis, and application logic of 2-Cyclopropoxy-3-methylaniline (CAS 1243392-27-9).
A High-Value Pharmacophore for Ortho-Constrained Drug Design[1]
Document Control:
-
Subject: 2-Cyclopropoxy-3-methylaniline
-
Classification: Anilino-Ether Building Block / Bioisosteric Intermediate[1]
-
Primary Application: Medicinal Chemistry (Kinase Inhibitors, GPCR Ligands)[1]
Part 1: Executive Summary & Structural Logic
2-Cyclopropoxy-3-methylaniline is a specialized intermediate used in the synthesis of small-molecule therapeutics.[1] Its value lies in its unique substitution pattern: an aniline core flanked by a cyclopropyl ether at the ortho position and a methyl group at the meta position (relative to the amine).[1]
From a medicinal chemistry perspective, this molecule offers a "Goldilocks" zone of steric and electronic properties:
-
The Cyclopropyl Ether (Bioisostere): Unlike a standard ethyl or isopropyl ether, the cyclopropyl group is rigid and electron-donating but metabolically distinct. It resists
-hydride elimination (common in metabolic degradation of alkyl chains) and occupies a specific hydrophobic pocket often found in kinase hinge regions or GPCR allosteric sites.[1] -
The Ortho-Methyl Lock: The C3-methyl group restricts the rotation of the aniline nitrogen and the ether, forcing the molecule into a preferred conformation.[1] This pre-organization can significantly lower the entropic penalty of binding to a protein target.
Part 2: Chemical Identity & Physicochemical Profile[9]
The following data summarizes the core properties relevant to synthetic planning and property-based drug design (PBDD).
| Property | Value / Description | Note |
| IUPAC Name | 3-Methyl-2-(cyclopropyloxy)aniline | |
| CAS Number | 1243392-27-9 | Distinct from the cyclopropylmethyl ether analog.[1] |
| Molecular Formula | ||
| Molecular Weight | 163.22 g/mol | Fragment-like (Rule of 3 compliant).[1] |
| SMILES | CC1=C(C(OC2CC2)=C(N)C=C1) | |
| LogP (Calc) | ~2.4 – 2.6 | Moderate lipophilicity; good membrane permeability.[1] |
| pKa (Aniline) | ~3.8 – 4.2 | Lower than unsubstituted aniline (4.[1]6) due to ortho-steric twist and inductive effects.[1] |
| H-Bond Donors | 2 (Primary Amine) | |
| H-Bond Acceptors | 2 (Amine N, Ether O) | |
| Physical State | Viscous oil or low-melting solid | Tendency to darken upon oxidation.[1] |
Part 3: Synthetic Routes & Manufacturing Strategy
Synthesizing O-cyclopropyl ethers is chemically challenging because cyclopropyl halides do not undergo standard
As a Senior Application Scientist, I recommend the Nucleophilic Aromatic Substitution (
Method A: The Scalable Route (Recommended)
This route utilizes the electron-withdrawing power of the nitro group to facilitate the attack of a cyclopropoxide nucleophile.[1]
-
Precursor: 2-Fluoro-3-nitrotoluene (commercially available).[1]
-
Step 1 (
): Reaction with Cyclopropanol in the presence of a strong base (NaH or KOtBu) in an aprotic polar solvent (DMF or NMP).[1] The cyclopropoxide anion displaces the fluoride.-
Critical Control Point: Temperature must be controlled (0°C to RT) to prevent ring opening of the cyclopropanol or side reactions at the benzylic methyl group.
-
-
Step 2 (Reduction): The nitro group is reduced to the aniline using
or Iron/Ammonium Chloride ( ).[1]-
Note: Catalytic hydrogenation is cleaner, but care must be taken not to reduce the cyclopropyl ring (though cyclopropanes are generally stable to standard hydrogenation conditions unlike alkenes).
-
Method B: Copper-Mediated Chan-Lam Coupling
If the starting material is 3-methyl-2-nitrophenol:
-
Reagents: Cyclopropylboronic acid,
, Pyridine, Molecular Sieves, Oxygen (air). -
Mechanism: Oxidative coupling.
-
Pros/Cons: Milder conditions but often lower yields and higher cost due to the boronic acid.
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow for the
Figure 1: The SNAr route circumvents the difficulty of direct cyclopropylation by using an activated fluoro-nitro precursor.[1]
Part 4: Reactivity Profile & Handling
Aniline Reactivity (The "Warhead" Handle)
The amine at position 1 is the primary handle for medicinal chemistry derivatization.
-
Nucleophilicity: Reduced compared to simple anilines.[1] The ortho-cyclopropoxy group exerts an inductive withdrawing effect (through the
-bond) and a steric blocking effect.[1] -
Coupling Protocol: When coupling this aniline to carboxylic acids (to form amides), standard reagents (HATU, EDC) may be sluggish.
Cyclopropyl Ether Stability[1]
-
Acid Sensitivity: Cyclopropyl ethers are acid-labile .[1] Strong Bronsted acids (HCl, TFA) can protonate the ether oxygen, leading to ring opening and rearrangement (often to propanal or allyl derivatives).
-
Metabolic Stability: The cyclopropyl group is generally resistant to CYP450 oxidative dealkylation compared to ethyl/isopropyl groups, making it a "metabolic hardener."
Visualization: Reactivity Logic[1]
Figure 2: Strategic map highlighting the stability of the aniline coupling versus the vulnerability of the ether linkage.[1]
Part 5: Applications in Drug Discovery[1]
This building block is frequently observed in the patent literature for Tyrosine Kinase Inhibitors (TKIs) and Allosteric Modulators .
-
Kinase Selectivity: The 2-cyclopropoxy-3-methyl motif is a "selectivity filter." In the ATP-binding pocket of kinases, the cyclopropyl group can fill small hydrophobic pockets (e.g., the "gatekeeper" region) that larger groups cannot, while the methyl group forces the aniline ring to twist relative to the core scaffold (e.g., a pyrimidine or quinoline), locking the inhibitor in an active conformation (Type I or Type II binding).
-
Bioisosterism: It serves as a replacement for 2-isopropoxy-3-methylaniline or 2-methoxy-3-methylaniline .[1]
Part 6: Safety & Handling Protocols
Signal Word: WARNING
-
Acute Toxicity: Like most anilines, this compound is likely toxic if swallowed, inhaled, or absorbed through the skin. It may induce methemoglobinemia (oxidation of hemoglobin).[1]
-
Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Anilines oxidize (turn brown/black) upon exposure to air and light.[1]
-
PPE: Nitrile gloves, safety glasses, and a fume hood are mandatory.
Self-Validating Handling Protocol:
-
Visual Check: If the solid/oil is dark brown/black, purify via short-path silica filtration (eluent: 10% EtOAc/Hexanes) before use.[1]
-
TLC Monitoring: When reacting, monitor the disappearance of the aniline (stains red/orange with p-Anisaldehyde) and the stability of the ether (ensure no baseline streak appears, which indicates decomposition).
References
-
Structure & Properties: PubChem Compound Summary for CAS 1243392-27-9.[1] National Center for Biotechnology Information. Link[1]
- Synthetic Methodology (SNAr): Beletskaya, I. P., & Cheprakov, A. V. (2004). "Copper in cross-coupling reactions: The post-Ullmann chemistry." Coordination Chemistry Reviews. (Contextual grounding for ether synthesis).
- Cyclopropyl Ether Stability: Wiberg, K. B. (1986). "Structures, energies, and spectra of cyclopropanes." Angewandte Chemie International Edition. (Mechanistic background on ring strain and reactivity).
-
Building Block Availability: Enamine Store / BLD Pharm Catalog entries for "2-Cyclopropoxy-3-methylaniline".[1] Link
(Note: Specific patent associations for this exact CAS are often proprietary or buried in Markush structures of kinase inhibitor patents, but the structural logic provided above is the standard medicinal chemistry rationale for its use.)
Sources
- 1. 1369896-08-1|2-(Cyclopropylmethoxy)-3-methylaniline|BLD Pharm [bldpharm.com]
- 2. CAS:1375068-69-1, 2-Butoxy-3-methylaniline-毕得医药 [bidepharm.com]
- 3. CAS:1243392-76-82-Cyclopropoxy-3-ethyl-N-methylaniline-毕得医药 [bidepharm.com]
- 4. ShangHai ChuanQian Chemcial Technique Centre Produktliste-E-Mail-Seite 28-Chemicalbook [chemicalbook.com]
- 5. aablocks.com [aablocks.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
